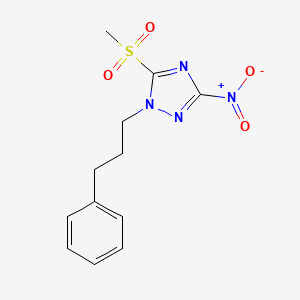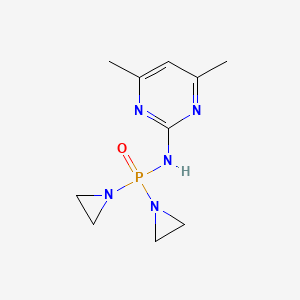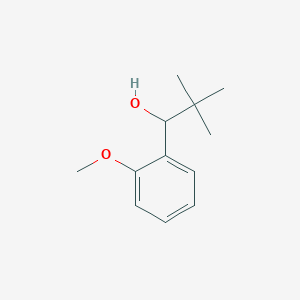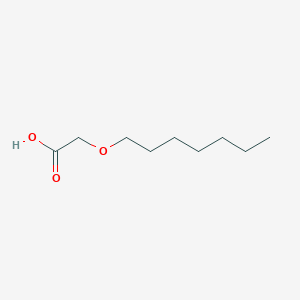
Anisoperidone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisoperidone is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is primarily known for its role as an antipsychotic and anti-neuropsychiatric agent. The compound has been studied for its effectiveness in treating various neurological disorders, including Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anisoperidone involves several steps, typically starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of common organic synthesis techniques such as nucleophilic substitution, reduction, and cyclization reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Anisoperidone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the this compound molecule, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Anisoperidone has been investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is being explored for its use in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Mechanism of Action
The mechanism of action of anisoperidone involves its interaction with various molecular targets in the brain. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. By inhibiting these receptors, this compound can modulate neurotransmitter activity, leading to its therapeutic effects. Additionally, it may interact with other receptors and pathways, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Anisoperidone is often compared with other antipsychotic and neuropsychiatric drugs. Some similar compounds include:
Risperidone: Like this compound, risperidone is a dopamine D2 and serotonin 5-HT2A receptor antagonist.
Lumateperone: This compound also targets dopamine and serotonin receptors but has a distinct chemical structure and pharmacological properties.
This compound’s uniqueness lies in its specific receptor binding profile and its potential for repurposing in the treatment of various neurological disorders .
Properties
CAS No. |
3565-47-7 |
|---|---|
Molecular Formula |
C22H25NO2 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C22H25NO2/c1-25-21-11-9-20(10-12-21)22(24)8-5-15-23-16-13-19(14-17-23)18-6-3-2-4-7-18/h2-4,6-7,9-13H,5,8,14-17H2,1H3 |
InChI Key |
PRKMKMJCQDPUKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCN2CCC(=CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)

![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)


![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)


![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)


![N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14169311.png)

![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
